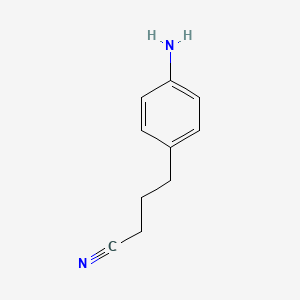
4-(4-Aminophenyl)butanenitrile
Description
4-(4-Aminophenyl)butanenitrile is a nitrile derivative featuring a four-carbon aliphatic chain terminated by a cyano group and substituted with a para-aminophenyl ring. This compound serves as a critical intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and functional materials. Its amino group enables further functionalization, such as condensation with sulfonyl chlorides or cyanohydrins, to yield derivatives like 4-[4-(1-Cyanodimethylamino)phenyl]butanenitrile .
Properties
Molecular Formula |
C10H12N2 |
|---|---|
Molecular Weight |
160.22 g/mol |
IUPAC Name |
4-(4-aminophenyl)butanenitrile |
InChI |
InChI=1S/C10H12N2/c11-8-2-1-3-9-4-6-10(12)7-5-9/h4-7H,1-3,12H2 |
InChI Key |
VOBGOLQYIBMRSR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCCC#N)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Varying Substituents
4-Substituted Phenylbutanenitriles
A series of aryl-substituted butanenitriles, synthesized via nickel-catalyzed Negishi coupling, share the core structure of 4-(4-Aminophenyl)butanenitrile but differ in substituents on the phenyl ring:
- 4-Phenylbutanenitrile : Lacks electron-withdrawing/donating groups, serving as a baseline for comparison.
- 4-(4-Halophenyl)butanenitriles (e.g., Cl, Br, I, CF₃): Halogen or trifluoromethyl groups enhance electronic effects, influencing reactivity in cross-coupling reactions. For example, 4-(4-Iodophenyl)butanenitrile exhibits a melting point of 80.5–82.2 °C, contrasting with liquid analogs like 4-(4-Chlorophenyl)butanenitrile .
Functionalized Derivatives
- 4-(4-Aminophenyl)butyric Acid: Replaces the nitrile with a carboxylic acid group. This derivative demonstrates superior corrosion inhibition efficiency (up to 90%) compared to 4-fluoroaniline, highlighting the role of the amino group and aliphatic chain length in surface adsorption .
- 4-[4-(1-Cyanodimethylamino)phenyl]butanenitrile: Synthesized from this compound via reaction with acetone cyanohydrin, this derivative showcases the amino group’s nucleophilic reactivity .
Physicochemical and Reactivity Profiles
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


